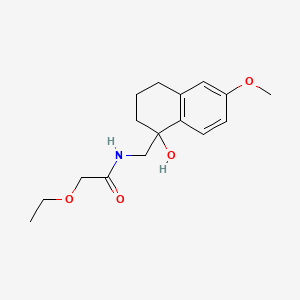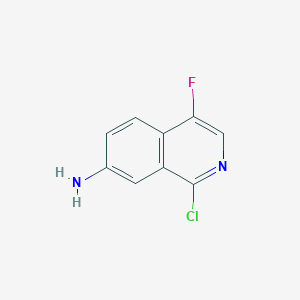
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea, also known as FTHU, is a chemical compound that has been synthesized for scientific research purposes. FTHU is a urea derivative that has been found to have potential applications in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- A study by Abdelrazek et al. (2010) involved the synthesis of novel pyridine and naphthyridine derivatives, including reactions with furan- and thiophen-2-yl compounds, which are structurally related to the compound (Abdelrazek et al., 2010).
- Zhang et al. (2017) conducted a study on the photoinduced direct oxidative annulation of furan and thiophen derivatives, offering insights into the chemical properties and reactivity of similar compounds (Zhang et al., 2017).
Biochemical and Pharmacological Research
- Vidaluc et al. (1995) synthesized and assessed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, suggesting the potential pharmacological applications of related urea derivatives (Vidaluc et al., 1995).
Materials Science and Polymer Research
- Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, highlighting the utility of furan derivatives in the development of novel polymeric materials (Jiang et al., 2014).
- Prasath et al. (2000) studied polyurethanes and polyurethane-ureas derived from divalent metal salts of mono(hydroxybutyl) hexolate, which is relevant to the understanding of urea-based polymers (Prasath et al., 2000).
Other Applications
- Kim et al. (2011) researched the effect of five-membered heteroaromatic linkers, including furan and thiophene, on the performance of phenothiazine-based dye-sensitized solar cells. This indicates the potential application of similar compounds in solar cell technology (Kim et al., 2011).
Propiedades
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-6-2-3-7-14(13)20-17(21)19-12-18(22,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,22H,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEVCKSVIFPFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877348.png)
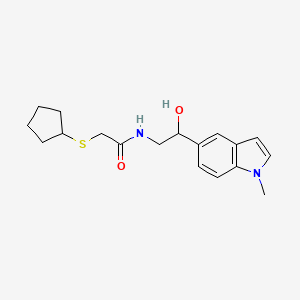
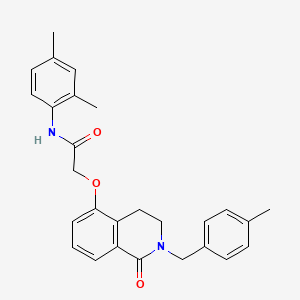
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)
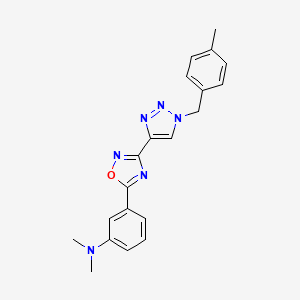
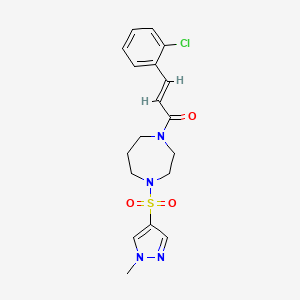
![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)
![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)
![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)
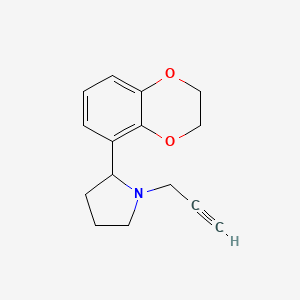
![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)

